4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-7-methoxy-2H-chromen-2-one
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Overview
Description
4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-7-methoxy-2H-chromen-2-one is a complex organic compound that features a unique combination of chromen and dihydrobenzo[dioxin] structures
Preparation Methods
The synthesis of 4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-7-methoxy-2H-chromen-2-one involves multiple steps. The synthetic route typically starts with the preparation of the chromen and dihydrobenzo[dioxin] intermediates. These intermediates are then coupled through a series of reactions, including esterification and cyclization, under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and hydroxyl groups, using reagents like alkyl halides or sulfonyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-7-methoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of oxidative stress-mediated cell apoptosis and modulation of signaling pathways such as the Wnt/β-catenin pathway .
Comparison with Similar Compounds
Similar compounds include:
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid: Shares the dihydrobenzo[dioxin] structure but differs in the chromen component.
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-yl: Another compound with a dihydrobenzo[dioxin] structure, used in different applications.
1,4-Benzodioxan-6-yl methyl ketone: Features a similar benzodioxan structure but with different functional groups.
This compound’s uniqueness lies in its specific combination of chromen and dihydrobenzo[dioxin] structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxymethyl]-7-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O8/c1-31-18-3-5-20-17(11-27(29)36-25(20)12-18)14-34-19-4-6-21-24(13-19)35-15-22(28(21)30)16-2-7-23-26(10-16)33-9-8-32-23/h2-7,10-13,15H,8-9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFQXQVFBQHPNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)COC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCCO6 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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